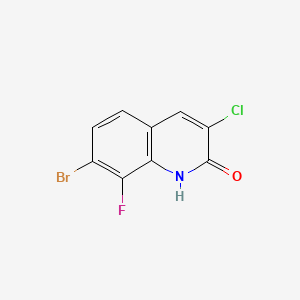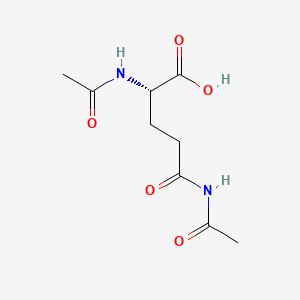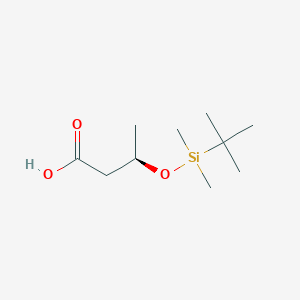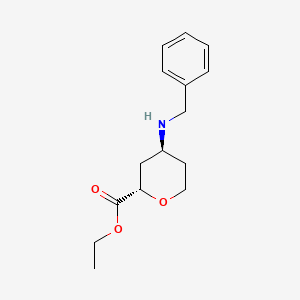![molecular formula C17H11ClO3 B14017105 2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione CAS No. 6629-18-1](/img/structure/B14017105.png)
2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione is a chemical compound known for its unique structure and properties It features a naphthalene-1,4-dione core with a 2-chlorophenyl group and a hydroxymethyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione typically involves the condensation of 2-chlorobenzaldehyde with naphthalene-1,4-dione in the presence of a suitable catalyst. The reaction is often carried out under mild conditions, such as room temperature, to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step processes, including the preparation of intermediates and their subsequent condensation. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The naphthalene-1,4-dione core can be reduced to form dihydronaphthalene derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dihydronaphthalene derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. The pathways involved in its action can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Methyl (2-chlorophenyl)(hydroxy)acetate: Similar structure but with an acetate group instead of a naphthalene-1,4-dione core.
5-Hydroxy-2-methyl-naphthalene-1,4-dione: Shares the naphthalene-1,4-dione core but with different substituents.
Uniqueness
2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione stands out due to its unique combination of a naphthalene-1,4-dione core with a 2-chlorophenyl and hydroxymethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
6629-18-1 |
|---|---|
Molecular Formula |
C17H11ClO3 |
Molecular Weight |
298.7 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)-hydroxymethyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C17H11ClO3/c18-14-8-4-3-7-12(14)17(21)13-9-15(19)10-5-1-2-6-11(10)16(13)20/h1-9,17,21H |
InChI Key |
RQBMBOQXLYFWFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)C(C3=CC=CC=C3Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



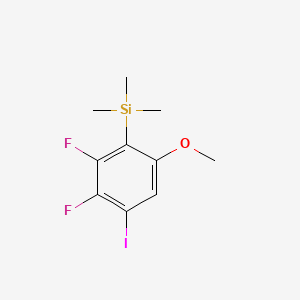
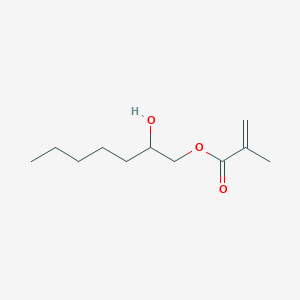


![(R)-10-Methyl-9,10,11,12-tetrahydro-7-thia-4,9,12-triaza-naphtho[1,2-a]azulen-8-one](/img/structure/B14017054.png)
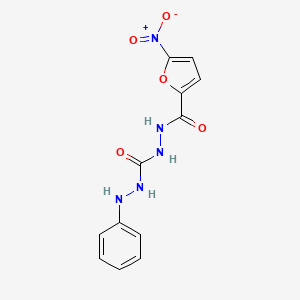
![4-[9-(Acetyloxy)-10-oxo-9,10-dihydroanthracen-9-yl]phenyl acetate](/img/structure/B14017060.png)
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14017067.png)

